Tecadenoson
Overview
Description
Tecadenoson is a novel selective A1 adenosine receptor agonist. It is primarily being evaluated for its potential in converting paroxysmal supraventricular tachycardia (PSVT) to sinus rhythm . This compound selectively stimulates the A1 adenosine receptor, which plays a crucial role in slowing the conduction of electrical impulses in the atrioventricular (AV) node of the heart .
Mechanism of Action
Tecadenoson is a novel selective A1 adenosine receptor agonist . This article will delve into the various aspects of its mechanism of action.
Target of Action
This compound primarily targets the A1 adenosine receptor (A1AR) . Adenosine receptors are widely distributed throughout the body and play a crucial role in various physiological processes .
Mode of Action
This compound selectively stimulates the A1 adenosine receptor . Stimulation of the A1 adenosine receptor slows the conduction of electrical impulses in the AV node of the heart, a region that controls the transmission of electrical impulses from the atria to the ventricles . This selective stimulation reduces the number of electrical impulses that reach the ventricle, without affecting blood pressure .
Biochemical Pathways
The A1ARs are primarily inhibitory in the regulation of adenylyl cyclase activity and are able to reduce the cyclic AMP levels . Activation of A1AR pathway by adenosine can affect central nervous, cardiovascular and respiratory systems, as well as metabolism, kidney and gastrointestinal system thus regulating various biologic functions .
Result of Action
The result of this compound’s action is the slowing of AV nodal conduction by selectively stimulating the A1 adenosine receptor . This may allow the conversion of patients from paroxysmal supraventricular tachycardia (PSVT) to normal sinus rhythm without lowering blood pressure or causing adverse events related to vasodilation such as flushing, palpitations, or headache .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, type 1 diabetes is reported to be a complex polygenic disease triggered by various environmental factors in genetically susceptible individuals . A1ARs are differentially expressed and alternatively spliced in the pancreatic lymph nodes or islets of type 1 diabetes patients to form dominant-negative non-functional isoforms .
Biochemical Analysis
Biochemical Properties
Tecadenoson interacts with the A1 adenosine receptor . It selectively stimulates this receptor, which is known to slow the conduction of electrical impulses in the AV node of the heart . This interaction reduces the number of electrical impulses that reach the ventricle, without affecting blood pressure .
Cellular Effects
This compound’s interaction with the A1 adenosine receptor has significant effects on various types of cells and cellular processes . It influences cell function by slowing the speed of AV nodal conduction . This may convert patients from PSVT to normal sinus rhythm without lowering blood pressure or causing adverse events related to vasodilation such as flushing, palpitations, or headache .
Molecular Mechanism
The molecular mechanism of this compound involves its selective stimulation of the A1 adenosine receptor . This stimulation slows the conduction of electrical impulses in the AV node of the heart, a region that controls the transmission of electrical impulses from the atria to the ventricles .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to be an effective agent for producing rapid and sustained conversion of PSVT to sinus rhythm . The adverse effects that are typically attributed to adenosine’s nonselective stimulation of the A2 adenosine receptor appear to occur less frequently with the use of this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . Low doses of this compound have minimal effects on atrium-ventricular, nodal conduction, and blood pressure compared with adenosine . At high doses, this compound may also display atrium-ventricular block .
Metabolic Pathways
This compound is involved in the adenosine receptor pathway . It selectively stimulates the A1 adenosine receptor, which is part of this pathway . This stimulation slows the conduction of electrical impulses in the AV node of the heart .
Transport and Distribution
This compound is transported largely by the human equilibrative nucleoside transporter 1 (hENT1) . This transporter mediates the passage of this compound across the blood-brain barrier (BBB), which may contribute to the adverse CNS effects observed in clinical trials .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its transport via hENT1 . As hENT1 is known to be located in the plasma membrane, this compound is likely to be found in the same location following its transport into the cell .
Preparation Methods
The synthesis of Tecadenoson involves enzymatic transglycosylation. A purine nucleoside phosphorylase from Aeromonas hydrophila is used to catalyze the synthesis of this compound by transferring the carbohydrate moiety from a nucleoside donor to a heterocyclic base . This method has shown good conversions (49-67%) under screening conditions .
Chemical Reactions Analysis
Tecadenoson undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tecadenoson has several scientific research applications:
Chemistry: this compound is used as a model compound to study the behavior of selective A1 adenosine receptor agonists.
Biology: It is used to investigate the role of A1 adenosine receptors in various biological processes.
Medicine: This compound is being evaluated for its potential in treating arrhythmias, particularly PSVT.
Industry: this compound is used in the development of new pharmaceuticals targeting A1 adenosine receptors.
Comparison with Similar Compounds
Tecadenoson is compared with other A1 adenosine receptor agonists such as selodenoson and PJ-875 . While all these compounds target the A1 receptor, this compound is unique in its high selectivity and reduced side effects. Other similar compounds include:
Selodenoson: Another selective A1 adenosine receptor agonist used for similar therapeutic purposes.
PJ-875: A compound with similar pharmacological properties but different chemical structure.
N6-cyclopentyl adenosine (CPA): A structurally similar compound with different pharmacological properties.
This compound stands out due to its favorable binding selectivity and additional solubility imparted by the furan oxygen in its structure .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7-,8-,10-,11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESBDSFYJMDRJY-BAYCTPFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174415 | |
Record name | Tecadenoson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tecadenoson selectively stimulates the A1 adenosine receptor. Stimulation of the A1 adenosine receptor slows the conduction of electrical impulses in the AV node of the heart, a region that controls the transmission of electrical impulses from the atria to the ventricles. | |
Record name | Tecadenoson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
204512-90-3 | |
Record name | Tecadenoson | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204512-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tecadenoson [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204512903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tecadenoson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tecadenoson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TECADENOSON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ1X96601Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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